molecular formula C22H13BrN4O3 B4888824 2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4888824
M. Wt: 461.3 g/mol
InChI Key: IZLCAYHFLKSCCS-UHFFFAOYSA-N
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Description

2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a quinazoline core, a pyridine ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazoline core through a cyclization reaction, followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step often involves the formation of the isoindole moiety through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.

    Quinazoline derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib.

    Isoindole derivatives: Compounds with an isoindole moiety, such as phthalimide and isoindoline.

Uniqueness

What sets 2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the bromine atom in the pyridine ring, for example, allows for specific substitution reactions that can be used to modify the compound’s properties.

Properties

IUPAC Name

2-[[3-(5-bromopyridin-2-yl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O3/c23-13-9-10-18(24-11-13)27-19(25-17-8-4-3-7-16(17)22(27)30)12-26-20(28)14-5-1-2-6-15(14)21(26)29/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLCAYHFLKSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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